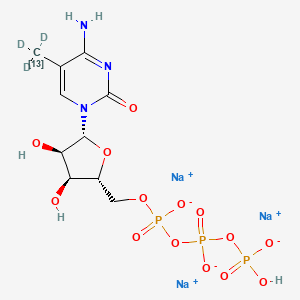

![molecular formula C20H22O6 B1153338 4-[6-(4-Hidroxi-3-metoxifenil)-1,3,3a,4,6,6a-hexahidrofuro[3,4-c]furan-3-il]-2-metoxifenol](/img/structure/B1153338.png)

4-[6-(4-Hidroxi-3-metoxifenil)-1,3,3a,4,6,6a-hexahidrofuro[3,4-c]furan-3-il]-2-metoxifenol

Descripción general

Descripción

4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol is a natural product found in Daphne genkwa, Zanthoxylum simulans, and other organisms with data available.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

Este compuesto es un híbrido de ácido (E)-3-(4-hidroxi-3-metoxifenil)acrílico (ácido ferúlico) y 6,7-hidroxicumarina (esculetina). Se sintetiza mediante una reacción de esterificación del ácido ferúlico protegido con esculetina en presencia de trietilamina {svg_1}. Este proceso es significativo en el campo de la síntesis orgánica {svg_2}.

Actividad Antioxidante

El compuesto es un metabolito de la cafeína y ha mostrado una alta actividad antioxidante {svg_3}. Los antioxidantes son cruciales para neutralizar los radicales libres dañinos en el cuerpo, por lo que juegan un papel vital en la salud y la prevención de enfermedades.

Propiedades Anticancerígenas

Muchos derivados basados en cumarina, incluido este compuesto, tienen notables propiedades biológicas, incluidas las actividades anticancerígenas {svg_4}. Continúan diseñándose y sintetizándose debido a su potencial en el tratamiento del cáncer {svg_5}.

Efectos Antimicrobianos

El compuesto ha mostrado un amplio espectro de efectos antibacterianos contra Staphylococcus epidermidis, Staphylococcus aureus y Bacillus cereus {svg_6}. Esto lo convierte en un posible compuesto líder para el descubrimiento de fármacos en el campo de la terapia antimicrobiana {svg_7}.

Actividades Antivirales

Se ha encontrado que los derivados basados en cumarina, incluido este compuesto, poseen actividades antivirales {svg_8}. Esto abre posibles aplicaciones en el desarrollo de nuevos fármacos antivirales {svg_9}.

Sensores de Fluorescencia

Las cumarinas con un carácter de transferencia de carga intramolecular, como este compuesto, se han investigado para su uso en sensores de fluorescencia {svg_10}. Esto tiene aplicaciones potenciales en varios campos, incluidos el diagnóstico médico y el control ambiental {svg_11}.

Efectos Neuroprotectores

El ácido ferúlico, un componente de este compuesto, ha mostrado efectos neuroprotectores {svg_12}. Esto sugiere posibles aplicaciones en el tratamiento de trastornos neurodegenerativos {svg_13}.

Efectos Anti-Síndrome Metabólico

El ácido ferúlico también ha mostrado efectos anti-síndrome metabólico {svg_14}. Esto indica posibles aplicaciones en el tratamiento del síndrome metabólico, un grupo de afecciones que aumentan el riesgo de enfermedad cardíaca, accidente cerebrovascular y diabetes tipo 2 {svg_15}.

Mecanismo De Acción

Target of Action

The primary targets of this compound, also known as Magnolin, are the active pockets of ERK1 and ERK2 . These are important signaling molecules in cancer cell metastasis .

Mode of Action

Magnolin interacts with its targets by inhibiting their activity. It suppresses the ERKs/RSK2 signaling pathway, which leads to the inhibition of NF-κB transactivation activity . This results in changes in cell proliferation, transformation, and cancer cell metastasis .

Biochemical Pathways

The affected pathway is the ERKs/RSK2 signaling pathway. The downstream effects include the inhibition of the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) . These are key signaling molecules in the regulation of cell proliferation, transformation, and cancer cell metastasis .

Pharmacokinetics

It is known that magnolin is a natural compound abundantly found in magnolia flos . It is soluble in chloroform , which suggests it may have good bioavailability due to its lipophilicity. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of Magnolin’s action include the dramatic suppression of JB6 Cl41 cell migration enhanced by EGF treatment in a dose-dependent manner . It also inhibits ERK1/2/RSK2 signaling-mediated IκBα phosphorylation at Ser32, resulting in the inhibition of NF-κB activation and cell migration .

Action Environment

It is known that magnolin is sourced from magnolia flos , suggesting that factors such as growth conditions of the plant could potentially influence the compound’s properties

Análisis Bioquímico

Biochemical Properties

4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with β-D-glucopyranoside, forming a complex that influences its biochemical activity . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

The effects of 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in HT22 cells, a subclone of the HT4 hippocampal cell line, the compound exhibits cytoprotective activity . This suggests that it may play a role in protecting cells from oxidative stress and other damaging factors.

Molecular Mechanism

At the molecular level, 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to fit into the active sites of certain enzymes, where it can either block substrate access or facilitate the catalytic process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term studies in vitro and in vivo have demonstrated sustained cytoprotective effects, although the exact duration of these effects can vary.

Dosage Effects in Animal Models

The effects of 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced cellular protection and improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm.

Metabolic Pathways

4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol: is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. These interactions can affect metabolic flux and alter metabolite levels within cells . The compound’s metabolism is complex and involves multiple steps, each regulated by specific enzymes.

Transport and Distribution

The transport and distribution of 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol within cells and tissues are mediated by various transporters and binding proteins. These molecules help to localize and accumulate the compound in specific cellular compartments, where it can exert its biochemical effects . The distribution pattern is influenced by the compound’s chemical properties, such as solubility and affinity for different biomolecules.

Subcellular Localization

The subcellular localization of 4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol is crucial for its activity and function. It is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . This localization ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes.

Propiedades

IUPAC Name |

4-[6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXBRUKMWQGOIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-36-5 | |

| Record name | Pinoresinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.